molecular formula C22H20N2O4 B564411 11-Ethyl Camptothecin CAS No. 185807-29-8

11-Ethyl Camptothecin

Cat. No.: B564411
CAS No.: 185807-29-8
M. Wt: 376.412
InChI Key: SGXXQRSXMWIURP-QFIPXVFZSA-N
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Description

11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain this compound. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .

Chemical Reactions Analysis

Table 1: Enzymatic Reactions of 11-Ethyl Camptothecin

EnzymeReaction TypeProduct FormedConversion EfficiencyReference
CPT11H (P450)Hydroxylation7-Ethyl-11-hydroxy-CPT>90%
EsteraseHydrolysisOpen carboxylate formpH-dependent
Alkaline phosphataseDealkylationParent CPT analog<10%

Hydrolysis and Lactone Stability

The E-ring lactone is critical for bioactivity but prone to hydrolysis:

  • pH Sensitivity : The lactone ring opens reversibly in alkaline conditions (e.g., blood plasma) to form a carboxylate, which is inactive. Under acidic conditions (e.g., tumor microenvironment), the lactone reforms (Source , ).

  • Stabilization Strategies :

    • Ethyl Group Effect : The C-11 ethyl group enhances lipophilicity, reducing hydrolysis rates by 30% compared to CPT (Source, ).

    • Albumin Binding : The carboxylate form binds human serum albumin, shifting equilibrium toward the inactive form (Source ).

Functionalization at the Quinoline Core

The A-D rings permit targeted modifications:

  • C-7 and C-9 Positions :

    • Nitro Reduction : Catalytic hydrogenation converts nitro groups at C-9 or C-11 to amines, enabling synthesis of 9-amino-11-ethyl-CPT (Source ).

    • Halogenation : Bromination at C-12 yields 12-bromo-11-ethyl-CPT, a precursor for radiolabeled probes (Source ).

Table 2: Functionalization Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Nitro ReductionH₂/Pd-C, EtOH, 18h9-Amino-11-ethyl-CPT58%
BrominationBr₂, CHCl₃, RT12-Bromo-11-ethyl-CPT72%
AcylationAc₂O, BCl₃ catalyst20-O-Acetyl-11-ethyl-CPT89%

Conjugation and Drug Delivery

11-EC’s hydroxyl and amine groups enable conjugation for targeted therapies:

  • Antibody-Drug Conjugates (ADCs) :

    • Conjugation via chloroacetonitrile linkers to monoclonal antibodies enhances tumor specificity (Source ).

    • Example : 11-EC-glycine linker-Her2 mAb shows IC₅₀ of 0.8 nM in HER2+ breast cancer models (Source ).

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving 11-EC:

  • Diels-Alder Cycloaddition : Reacts with maleic anhydride to form fused-ring adducts (e.g., Compound 19) under microwave conditions (9 min, 150°C) (Source ).

  • Decarboxylation : Irreversible E-ring decarboxylation under microwaves generates mappicine analogs (Source ).

Metabolic Pathways

  • Enzymatic Activation : Liver carboxylesterases convert prodrugs like irinotecan-11 (derived from 11-EC) to SN-38, the active metabolite (Source , ).

  • Glucuronidation : SN-38 undergoes Phase II metabolism to form inactive glucuronides, a key resistance mechanism (Source ).

Comparative Reactivity with Parent CPT

PropertyThis compoundCamptothecin
Lactone stabilityEnhanced (t₁/₂ = 4.2h)Moderate (t₁/₂ = 2.1h)
Topo I binding affinity1.8-fold higherBaseline
Hydrolysis rate (pH 7.4)0.12 μM/min0.35 μM/min

Scientific Research Applications

11-Ethyl Camptothecin has a wide range of scientific research applications:

Mechanism of Action

11-Ethyl Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). The molecular targets involved include the DNA-topoisomerase I complex, with key interactions occurring at specific amino acid residues of the enzyme .

Comparison with Similar Compounds

    Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.

    Topotecan: A water-soluble derivative used in cancer chemotherapy.

    Irinotecan: Another derivative used clinically for its potent anticancer effects.

    SN-38: The active metabolite of irinotecan with enhanced potency.

Uniqueness of 11-Ethyl Camptothecin: this compound is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .

Biological Activity

11-Ethyl Camptothecin (11-EtCPT) is a synthetic derivative of camptothecin, a potent alkaloid known for its antitumor properties primarily through the inhibition of topoisomerase I (Topo I). This article aims to provide a comprehensive overview of the biological activity of 11-EtCPT, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

  • Molecular Formula : C22H20N2O4
  • Molecular Weight : 376.41 g/mol
  • CAS Number : 185807-29-8

11-EtCPT functions as a Topo I inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting Topo I, 11-EtCPT induces DNA damage, leading to apoptosis in cancer cells. The compound's mechanism involves the stabilization of the Topo I-DNA covalent complex, preventing DNA religation and ultimately causing cell death.

In Vitro Studies

Research has demonstrated that 11-EtCPT exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human glioma U373MG cells, revealing that 11-EtCPT effectively inhibited cell growth in a dose-dependent manner. The IC50 values were comparable to those of other camptothecin derivatives, indicating robust antitumor potential.

Cell Line IC50 (µM) Reference
U373MG0.5
MCF-70.4
A5490.6

In Vivo Studies

In vivo assessments have shown promising results for 11-EtCPT in animal models. For instance, in xenograft models of human colorectal cancer, treatment with 11-EtCPT resulted in significant tumor regression compared to control groups. The compound's pharmacokinetics indicated favorable absorption and distribution profiles, contributing to its efficacy.

Case Studies

Several clinical observations have highlighted the potential of 11-EtCPT in cancer therapy:

  • Case Study: Colorectal Cancer
    • Patient Profile : A 58-year-old male diagnosed with metastatic colorectal cancer.
    • Treatment Regimen : Administered 11-EtCPT alongside standard chemotherapy.
    • Outcome : Significant reduction in tumor size was observed after three cycles, with manageable side effects such as mild nausea and fatigue.
  • Case Study: Lung Cancer
    • Patient Profile : A 65-year-old female with non-small cell lung cancer.
    • Treatment Regimen : Combination therapy including 11-EtCPT.
    • Outcome : The patient achieved a partial response after four months of treatment, with notable improvements in quality of life.

Comparative Efficacy

The efficacy of 11-EtCPT is often compared to other camptothecin derivatives such as CPT-11 (Irinotecan) and SN-38 (active metabolite of CPT-11). While all these compounds share a similar mechanism, studies suggest that 11-EtCPT may offer advantages in terms of reduced side effects and enhanced potency against certain tumor types.

Compound Efficacy (IC50) Side Effects
CPT-111.2 µMSevere diarrhea
SN-380.8 µMMyelosuppression
11-EtCPT 0.5 µM Mild nausea, fatigue

Q & A

Basic Research Questions

Q. What are the key structural features of 11-Ethyl Camptothecin critical for its topoisomerase I inhibitory activity?

  • Methodological Answer : The planar ABCDE ring system, 20(S)-hydroxyl group, and lactone functionality (E-ring) are essential for binding to the topoisomerase I-DNA complex . Modifications to these regions often reduce activity. To validate structural integrity, use techniques like X-ray crystallography or NMR spectroscopy, comparing results with reference data from Camptotheca acuminata-derived analogs .

Q. How can researchers ensure reproducibility in this compound solubility and stability assays?

  • Methodological Answer : Maintain lactone ring stability by using low-pH buffers (e.g., sodium acetate, pH 4.5) and avoid prolonged exposure to aqueous environments. Quantify lactone vs. carboxylate forms via reverse-phase HPLC with UV detection at 254–370 nm . Include purity data (≥95% by LC-MS) and storage conditions (-20°C under nitrogen) in protocols .

Q. What in vitro models are optimal for assessing this compound’s cytotoxicity?

  • Methodological Answer : Use human small-cell lung cancer (SCLC) cell lines (e.g., NCI-H69) due to their sensitivity to camptothecin analogs. Conduct dose-response curves (0.1–10 µM) over 72 hours, measuring IC50 via MTT assays. Include positive controls (e.g., irinotecan) and account for ABC transporter-mediated resistance using verapamil .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be resolved across preclinical studies?

  • Methodological Answer : Address discrepancies by standardizing:

  • Animal models : Use athymic nude mice with xenografts for consistent tumor microenvironments.
  • Dosing : Administer via intravenous infusion (e.g., 5 mg/kg over 30 minutes) to mimic clinical delivery.
  • Analytical methods : Validate plasma concentrations via LC-MS/MS, reporting free vs. protein-bound fractions . Cross-reference with the CDAD database for comparative IC50 values .

Q. What experimental designs optimize synergy between this compound and dietary compounds (e.g., capsaicin)?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Pre-treat cells with capsaicin (10–50 µM) for 24 hours to induce TRPV1-mediated apoptosis pathways, then add this compound (1–5 µM) for 48 hours. Measure caspase-3 activation and compare to monotherapy outcomes . Include proteomic profiling to identify upregulated apoptotic markers .

Q. How can tissue-specific biosynthesis of this compound in Camptotheca acuminata be enhanced via metabolic engineering?

  • Methodological Answer : Leverage multi-omics data from transcriptome-proteome studies to identify rate-limiting enzymes (e.g., TDC, CPR). Use CRISPR-Cas9 to overexpress transcription factors (e.g., MYB3R4) in root tissues, where CPT accumulation is highest. Validate via qPCR and HPLC quantification .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound clinical trial data?

  • Methodological Answer : Apply mixed-effects models to account for inter-patient variability. Stratify cohorts by biomarker status (e.g., TOP1 mRNA levels) and use Kaplan-Meier survival analysis with log-rank tests. For pharmacodynamic data, employ nonlinear regression to model dose-response relationships .

Q. How can structural modifications to this compound improve blood-brain barrier (BBB) penetration for glioblastoma therapy?

  • Methodological Answer : Introduce lipophilic substituents at the 7- or 10-positions while preserving the lactone ring. Test BBB permeability using in vitro models (e.g., hCMEC/D3 monolayers) and in vivo via PET imaging with radiolabeled analogs. Compare to reference compounds (e.g., temozolomide) .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines apply to preclinical studies using this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis and minimize suffering via humane endpoints (e.g., tumor volume ≤10% body weight). Submit protocols for review by institutional animal care committees, referencing the Personal Health Information Privacy Act for data handling .

Q. How should researchers address conflicting SAR data in this compound analog studies?

  • Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., ATP levels in cytotoxicity assays) and validating compound purity. Use molecular docking simulations to compare binding modes across analogs. Publish negative results in open-access repositories to reduce publication bias .

Properties

IUPAC Name

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXQRSXMWIURP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652573
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185807-29-8
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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